molecular formula C14H12BF3O3 B578054 4-(Benzyloxy)-2-(trifluoromethyl)phenylboronic acid CAS No. 1217501-32-0

4-(Benzyloxy)-2-(trifluoromethyl)phenylboronic acid

Cat. No.: B578054
CAS No.: 1217501-32-0
M. Wt: 296.052
InChI Key: PFRQXVBDZOMJDK-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-2-(trifluoromethyl)phenylboronic acid is an organic compound that belongs to the class of phenylboronic acids. This compound is characterized by the presence of a benzyloxy group at the 4-position and a trifluoromethyl group at the 2-position on the phenyl ring. Phenylboronic acids are known for their ability to form reversible covalent bonds with diols, making them valuable in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzyloxy)-2-(trifluoromethyl)phenylboronic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 4-hydroxy-2-(trifluoromethyl)benzaldehyde.

    Benzyloxy Protection: The hydroxyl group at the 4-position is protected by converting it to a benzyloxy group using benzyl bromide and a base such as potassium carbonate in an aprotic solvent like dimethylformamide.

    Boronic Acid Formation: The protected intermediate is then subjected to a Miyaura borylation reaction using bis(pinacolato)diboron, a palladium catalyst (such as tetrakis(triphenylphosphine)palladium(0)), and a base like potassium acetate in a solvent such as dimethyl sulfoxide. This step introduces the boronic acid functionality at the 2-position.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(Benzyloxy)-2-(trifluoromethyl)phenylboronic acid undergoes various chemical reactions, including:

    Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming biaryl or styrene derivatives.

    Oxidation: The boronic acid group can be oxidized to a phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.

    Reduction: The trifluoromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), solvent (e.g., toluene or ethanol), and aryl or vinyl halides.

    Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products Formed

    Suzuki-Miyaura Coupling: Biaryl or styrene derivatives.

    Oxidation: Corresponding phenol.

    Reduction: Methyl-substituted derivative.

Scientific Research Applications

4-(Benzyloxy)-2-(trifluoromethyl)phenylboronic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of biaryl compounds through Suzuki-Miyaura coupling reactions.

    Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment due to its ability to accumulate in tumor cells.

    Industry: Utilized in the production of advanced materials, such as polymers and sensors, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)-2-(trifluoromethyl)phenylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as enzyme inhibition, where the compound binds to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable pharmacophore in drug design.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: Lacks the benzyloxy and trifluoromethyl groups, making it less lipophilic and less stable.

    4-(Benzyloxy)phenylboronic Acid: Similar structure but lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.

    2-(Trifluoromethyl)phenylboronic Acid: Similar structure but lacks the benzyloxy group, affecting its solubility and binding affinity.

Uniqueness

4-(Benzyloxy)-2-(trifluoromethyl)phenylboronic acid is unique due to the presence of both the benzyloxy and trifluoromethyl groups, which confer enhanced lipophilicity, metabolic stability, and unique reactivity compared to other phenylboronic acids. These properties make it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

[4-phenylmethoxy-2-(trifluoromethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BF3O3/c16-14(17,18)12-8-11(6-7-13(12)15(19)20)21-9-10-4-2-1-3-5-10/h1-8,19-20H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFRQXVBDZOMJDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)OCC2=CC=CC=C2)C(F)(F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BF3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40681574
Record name [4-(Benzyloxy)-2-(trifluoromethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40681574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217501-32-0
Record name [4-(Benzyloxy)-2-(trifluoromethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40681574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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